![molecular formula C20H17ClFN3O3S2 B2355830 N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-37-8](/img/structure/B2355830.png)
N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S2 and its molecular weight is 465.94. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Research on derivatives similar to the target compound has revealed potential anti-inflammatory activities. For instance, derivatives synthesized by combining pyrazole with various substituted acetamides demonstrated significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activities
Certain derivatives have been explored for their antimicrobial and antifungal properties. A study synthesized sulfide and sulfone derivatives of thiazole and evaluated their activity against bacteria and fungi, showing promising results (Badiger, Mulla, Khazi, & Khazi, 2013). This suggests potential for the development of new antimicrobial agents from similar structures.
Antitumor Activity
The potential antitumor activity of thiazole and thiadiazole derivatives, bearing resemblance to the target molecule, has been investigated. Certain compounds have shown considerable anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Green Synthesis Applications
The compound has implications in green chemistry, as demonstrated by studies focusing on the synthesis of related compounds through environmentally friendly methods. For example, the catalytic hydrogenation for the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production, has been developed to reduce environmental impact (Zhang, 2008).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S2/c1-28-17-7-6-14(8-16(17)21)24-18(26)9-15-10-29-20(25-15)30-11-19(27)23-13-4-2-12(22)3-5-13/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHYQWNXCSNJLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide |
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